REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]2.[CH:13]1(B(O)O)[CH2:15][CH2:14]1>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>[CH:13]1([C:2]2[CH:3]=[C:4]3[C:9](=[CH:10][CH:11]=2)[C:8](=[O:12])[NH:7][CH2:6][CH2:5]3)[CH2:15][CH2:14]1 |f:4.5.6|
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCNC(C2=CC1)=O
|
Name
|
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
K3PO4 hexahydrate
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.04 mg
|
Type
|
catalyst
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
|
CUSTOM
|
Details
|
The organic phase was partitioned
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
ADDITION
|
Details
|
Addition of hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C=1C=C2CCNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |